molecular formula C21H20O11 B150291 Kaempferol 4'-glucoside CAS No. 52222-74-9

Kaempferol 4'-glucoside

Cat. No.: B150291
CAS No.: 52222-74-9
M. Wt: 448.4 g/mol
InChI Key: AUCGRWHWAGXNQS-HMGRVEAOSA-N
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Description

Kaempferol 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid with numerous health benefits. Kaempferol 4’-glucoside is characterized by the presence of a glucose molecule attached to the 4’ position of the kaempferol structure. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 4’-glucoside typically involves the glycosylation of kaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the 4’ hydroxyl group of kaempferol. This reaction is usually carried out in an aqueous medium at a controlled temperature and pH to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of kaempferol 4’-glucoside can be achieved through biotechnological approaches, such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the glycosyltransferase enzyme, which then catalyzes the glycosylation of kaempferol. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 4’-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical and Biological Research

1. Chemistry:

  • Model Compound: Kaempferol 4'-glucoside serves as a model compound for studying glycosylation reactions and synthesizing flavonoid glycosides. It provides insights into the chemical behavior of flavonoids in various conditions .
  • Analytical Studies: It is utilized in analytical chemistry for the identification and quantification of flavonoid compounds in plant extracts .

2. Biology:

  • Plant Metabolism: The compound plays a role in plant metabolism, influencing growth and development processes .
  • Mechanism of Action: this compound exhibits antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. Additionally, it inhibits pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Medical Applications

1. Antioxidant Properties:

  • This compound has demonstrated significant antioxidant effects in various studies. For instance, it has been shown to enhance the activity of endogenous antioxidant enzymes in diabetic models, thereby reducing oxidative damage .

2. Anti-inflammatory Effects:

  • Research indicates that this compound inhibits the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 (COX-2), which are critical in the pathogenesis of inflammatory diseases .

3. Anticancer Activity:

  • This compound has shown promise in cancer therapy by inducing apoptosis in cancer cells through modulation of key signaling pathways like PI3K/AKT and MAPK. In vitro studies have reported its efficacy against various cancer types, including breast and colon cancers .

Industrial Applications

1. Nutraceuticals:

  • Due to its health benefits, this compound is incorporated into functional foods and dietary supplements aimed at enhancing health and preventing chronic diseases .

2. Cosmetics:

  • The compound's antioxidant properties make it valuable in the cosmetic industry for formulating skin care products that protect against oxidative stress .

Antioxidant Study

A study on diabetic rats demonstrated that this compound supplementation improved plasma glucose levels while restoring antioxidant enzyme activity, suggesting protective effects against diabetes-related oxidative stress .

Cancer Research

In vitro experiments indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via caspase activation pathways . Furthermore, it reduced tumor growth in animal models, highlighting its potential as an anticancer agent.

Summary Table of Applications

Application AreaSpecific UsesMechanisms
Chemistry Model compound for glycosylation studiesInfluences synthesis of flavonoid derivatives
Biology Role in plant metabolismAntioxidant and anti-inflammatory activities
Medicine Antioxidant, anti-inflammatory, anticancerScavenges ROS; inhibits inflammatory cytokines; induces apoptosis
Industry Nutraceuticals, cosmeticsEnhances health benefits; protects skin from oxidative damage

Mechanism of Action

Kaempferol 4’-glucoside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Kaempferol 4’-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 4’-glucoside stands out due to its unique glycosylation at the 4’ position, which can influence its bioavailability, stability, and biological activity compared to other glycosides .

Biological Activity

Kaempferol 4'-glucoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound features a glucose moiety attached at the 4' position of the kaempferol structure. This specific glycosylation affects its bioavailability and biological activity compared to other flavonoid glycosides.

This compound exerts its biological effects through several mechanisms:

  • Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. Studies show that kaempferol derivatives can enhance cellular antioxidant defenses by increasing glutathione levels in cells exposed to oxidative stressors like etoposide .
  • Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines such as IL-6 and enzymes like cyclooxygenase-2 (COX-2), contributing to reduced inflammation in various tissues .
  • Anticancer Activity : this compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK pathways. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and CT26 (colon cancer) .

Antioxidant Activity

Research indicates that this compound significantly enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress . A study demonstrated that co-incubation with etoposide increased HO-1 expression significantly when treated with kaempferol derivatives .

Anti-inflammatory Effects

This compound has been shown to decrease the production of inflammatory mediators. In animal models, it mitigated inflammation markers in brain tissues and preserved blood-brain barrier integrity, suggesting potential neuroprotective effects .

Anticancer Properties

In vitro studies have reported that this compound exhibits potent antiproliferative effects on several cancer cell lines. For instance, it inhibited the proliferation of HepG2 cells by inducing apoptosis through caspase activation and downregulating AKT phosphorylation .

Case Studies

  • Neuroprotective Effects : In a study involving ovariectomized rats with induced cognitive impairment, kaempferol significantly reduced markers of oxidative stress and inflammation in the hippocampus. The treatment led to improved cognitive function and reduced neurotoxicity associated with reactive oxygen species .
  • Cancer Research : A comparative study on various kaempferol derivatives highlighted that this compound had a notable effect on inhibiting tumor growth in mouse models of melanoma and colon cancer, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound HighHighHigh
Kaempferol 3-O-glucoside ModerateModerateModerate
Quercetin 4'-glucoside HighHighModerate

Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCGRWHWAGXNQS-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966598
Record name 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52222-74-9
Record name Kaempferol 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52222-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 4'-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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